REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.[C:6]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1Br)([CH3:9])([CH3:8])[CH3:7].C(I)C>C1COCC1>[C:6]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[CH2:1][CH3:2])([CH3:9])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
2.67 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C(=O)O)C=C1)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.55 mL
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Type
|
reactant
|
Smiles
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C(C)I
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Type
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CUSTOM
|
Details
|
stirred overnight The mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
whilst maintaining the temperature below −70° C
|
Type
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TEMPERATURE
|
Details
|
whilst maintaining the temperature below −65° C
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Type
|
WAIT
|
Details
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After one hour at −70° C.
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of saturated ammonium chloride solution (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
a two-solvent gradient elution with (A) water
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Type
|
ADDITION
|
Details
|
containing formic acid (0.1%) and (B) acetonitrile-water (95:5 v/v)
|
Type
|
ADDITION
|
Details
|
containing formic acid (0.05%) as the eluents, and analysis of the fractions by electrospray mass spectroscopy
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=O)O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |